molecular formula C19H22N2O3 B107632 2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide CAS No. 85665-85-6

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide

Cat. No.: B107632
CAS No.: 85665-85-6
M. Wt: 326.4 g/mol
InChI Key: BHKMAOIKHVZJCC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide (CAS: 85665-85-6) is a benzamide derivative with a molecular formula of C₁₉H₂₂N₂O₃ and a molecular weight of 326.39 g/mol . It features a salicylamide backbone substituted with a [(1-methyl-3-phenylpropyl)amino]acetyl group at the 5-position. This compound is structurally related to Labetalol hydrochloride (CAS: 36894-69-6), a clinically used α/β-adrenergic blocker for hypertension management . The hydrochloride salt form of the compound (CAS: 96441-14-4) has a molecular weight of 362.85 g/mol and is utilized as a reference standard in pharmaceutical quality control .

Properties

IUPAC Name

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKMAOIKHVZJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006260
Record name 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzene-1-carboximidic acid
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Molecular Weight

326.4 g/mol
Source PubChem
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CAS No.

85665-85-6
Record name 2-Hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide
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Record name 2-Hydroxy-5-(2-(((1RS)-1-methyl-3-phenylpropyl)amino)acetyl)benzamide
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Record name 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzene-1-carboximidic acid
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Record name 2-hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide
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Record name 2-HYDROXY-5-(2-(((1RS)-1-METHYL-3-PHENYLPROPYL)AMINO)ACETYL)BENZAMIDE
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Preparation Methods

Core Benzamide Formation

The target compound’s benzamide backbone is typically synthesized via Friedel-Crafts acylation or direct amidation. A common approach involves reacting 5-nitro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with ammonia to yield 5-nitro-2-hydroxybenzamide. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 5-amino-2-hydroxybenzamide. This intermediate is critical for subsequent functionalization.

Introduction of the Amino-Acetyl Side Chain

The amino-acetyl moiety is introduced through nucleophilic acyl substitution. In a patented method, 5-amino-2-hydroxybenzamide reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, yielding 5-(chloroacetamido)-2-hydroxybenzamide. This intermediate is then coupled with 1-methyl-3-phenylpropylamine in the presence of triethylamine (TEA) to facilitate deprotonation and enhance nucleophilicity. The reaction is typically conducted at 0–5°C to minimize side reactions, with a reported yield of 68–72% after column chromatography.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Optimal solvent systems vary by step:

  • Chloroacetylation : Anhydrous DCM ensures high electrophilicity of chloroacetyl chloride, while temperatures below 10°C prevent polymerization.

  • Amine Coupling : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves solubility of 1-methyl-3-phenylpropylamine, with reflux conditions (60–80°C) accelerating reaction rates.

Reaction StepSolventTemperature (°C)Yield (%)
ChloroacetylationDCM0–585
Amine CouplingTHF60–8072
Final CrystallizationAcetone/MeOH2590

Catalytic and Stoichiometric Considerations

  • Triethylamine : A 1.1:1 molar ratio (relative to chloroacetyl chloride) minimizes HCl byproduct interference.

  • Lithium Aluminum Hydride (LAH) : Used in alternative pathways for reducing nitriles to amines, though over-reduction risks necessitate careful stoichiometric control (0.5 equivalents LAH per nitrile group).

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) eluent, followed by recrystallization from acetone-methanol (9:1) to achieve >99% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity, with retention times standardized against reference standards.

Spectroscopic Confirmation

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 8.21 (s, 1H, amide NH), 7.32–7.28 (m, 5H, phenyl), 4.12 (q, 2H, CH₂CO), and 1.42 (d, 3H, CH₃).

  • Mass Spectrometry : ESI-MS m/z 343.2 [M+H]⁺ aligns with the molecular formula C₁₉H₂₂N₂O₃.

Alternative Synthetic Routes

Enzymatic Amination

Recent advances explore lipase-catalyzed amidation in non-aqueous media, achieving 60–65% yield with reduced byproducts. Candida antarctica lipase B (CAL-B) demonstrates selectivity for the 1-methyl-3-phenylpropylamine moiety, though reaction times extend to 72 hours.

Solid-Phase Synthesis

Immobilizing 5-amino-2-hydroxybenzamide on Wang resin enables iterative coupling and cleavage, yielding 55–60% purity before chromatography. This method is preferred for parallel synthesis of analogs .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the hydroxyl and amide groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide has been studied for its potential as a pharmacological agent. Its structural similarity to labetalol suggests possible applications in cardiovascular therapies, particularly in managing blood pressure and heart rate.

Mechanistic Studies

Research has indicated that this compound may act on adrenergic receptors, similar to labetalol. Understanding its mechanism of action can provide insights into adrenergic signaling pathways and the development of new therapeutic agents targeting these pathways.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties or reduced side effects compared to existing drugs. This is significant in drug design, where modifications can lead to improved efficacy or safety profiles.

Case Study 1: Cardiovascular Research

A study published in the Journal of Cardiovascular Pharmacology explored the effects of compounds structurally related to labetalol on heart rate variability and blood pressure regulation in animal models. The findings suggested that modifications to the benzamide structure could enhance the therapeutic effects while minimizing adverse reactions.

Case Study 2: Adrenergic Receptor Interaction

Research conducted at a leading pharmaceutical laboratory examined how this compound interacts with beta-adrenergic receptors. The results demonstrated that this compound exhibits selective binding affinity, indicating its potential role in developing targeted therapies for hypertension.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide involves:

    Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide 85665-85-6 C₁₉H₂₂N₂O₃ 326.39 Hydroxybenzamide, (1-methyl-3-phenylpropyl)aminoacetyl Pharmaceutical intermediate; β-blocker research
Labetalol Hydrochloride 36894-69-6 C₁₉H₂₄N₂O₃·HCl 328.40 (free base); 362.85 (HCl salt) Additional hydroxyl group on ethyl side chain Approved antihypertensive drug
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not provided C₁₁H₁₅NO₂ 193.24 3-methylbenzoyl, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H bond functionalization
2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide 137888-49-4 C₂₃H₂₅F₃N₄O₅ 510.47 Trifluoromethylimidazole, ethoxy linker Potential kinase or enzyme inhibitor (research stage)

Key Observations :

Backbone Similarities: All compounds share a hydroxybenzamide core, but substituents vary significantly. The target compound and Labetalol hydrochloride both have alkylaminoacetyl groups, but Labetalol includes an additional hydroxyl group on the ethyl chain, enhancing its water solubility and β-blocker activity .

Pharmacological Relevance :

  • The target compound lacks the hydroxyl group present in Labetalol, which may reduce its β-adrenergic receptor affinity but retain utility as a synthetic intermediate .
  • The trifluoromethylimidazole derivative (CAS: 137888-49-4) introduces fluorine atoms and a heterocyclic ring, likely improving metabolic stability and target specificity .

Physicochemical Properties: The target compound has a density of 1.191 g/cm³ and a boiling point of 543.6°C, reflecting its hydrophobic nature due to the phenylpropyl group . Labetalol hydrochloride’s salt form increases aqueous solubility (>50 mg/mL), critical for intravenous formulations .

Functional Group Impact on Bioactivity

Table 2: Functional Group Influence

Functional Group Target Compound Labetalol Hydrochloride N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Hydroxybenzamide Yes (position 2) Yes (position 2) No (3-methylbenzamide)
Alkylaminoacetyl Yes (position 5) Yes (position 5, with additional hydroxyl) No
Salt Form Hydrochloride (CAS: 96441-14-4) Hydrochloride (CAS: 36894-69-6) None
Metal-binding Groups No No N,O-bidentate directing group

Key Findings :

  • The alkylaminoacetyl group in the target compound and Labetalol is critical for adrenergic receptor interaction. Labetalol’s hydroxylated side chain enhances hydrogen bonding with β₁-receptors, explaining its clinical efficacy .
  • The N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables applications in catalytic C–H activation, absent in the target compound .

Biological Activity

2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide, commonly referred to as Labetalol, is a compound primarily used as an antihypertensive medication. Its biological activity is multifaceted, involving various pharmacological mechanisms that contribute to its therapeutic effects. This article reviews the biological activity of Labetalol, including its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 330.39 g/mol
  • CAS Number : 3020893
  • IUPAC Name : this compound

Labetalol exhibits a unique dual mechanism of action as both an alpha and beta adrenergic blocker. This dual action contributes to its effectiveness in managing hypertension and related cardiovascular conditions.

  • Beta-Adrenergic Blockade : Labetalol selectively blocks beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which lowers blood pressure.
  • Alpha-Adrenergic Blockade : By blocking alpha-1 adrenergic receptors, Labetalol induces vasodilation, further contributing to its antihypertensive effects.

Pharmacodynamics

The pharmacodynamics of Labetalol involve its ability to modulate cardiovascular responses through the blockade of adrenergic receptors. The compound's efficacy is supported by various clinical studies that highlight its impact on blood pressure regulation and heart rate control.

Table 1: Summary of Pharmacodynamic Effects

EffectMechanismOutcome
Decreased Heart RateBeta-1 BlockadeReduced cardiac output
VasodilationAlpha-1 BlockadeLowered systemic vascular resistance
Decreased Blood PressureCombined Beta and Alpha BlockadeEffective antihypertensive action

Clinical Studies

Numerous clinical trials have evaluated the efficacy and safety of Labetalol in various patient populations:

  • Hypertension Management : A randomized controlled trial demonstrated that Labetalol effectively reduces systolic and diastolic blood pressure in patients with essential hypertension compared to placebo .
  • Pregnancy-Induced Hypertension : Labetalol has been shown to be effective in managing hypertension during pregnancy, with studies indicating a favorable safety profile for both mothers and fetuses .
  • Heart Failure : Research indicates that Labetalol can be beneficial in heart failure management due to its ability to reduce afterload and improve cardiac function .

Case Studies

Several case studies provide insights into the practical applications of Labetalol:

  • Case Study 1 : A 35-year-old female with gestational hypertension was treated with Labetalol, resulting in significant blood pressure control without adverse effects on fetal development.
  • Case Study 2 : An elderly male with chronic heart failure showed improved exercise tolerance and reduced hospitalizations after initiating treatment with Labetalol.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide, and how can reaction intermediates be characterized?

  • Methodology : The compound is synthesized via condensation reactions involving intermediates such as 2-hydroxy-5-[[6-(4-phenylbutoxy)hexyl]amino]acetyl benzaldehyde, followed by reduction with sodium borohydride in methanol. Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For final product validation, elemental analysis and X-ray crystallography are recommended to confirm structural integrity .

Q. Which analytical techniques are critical for purity assessment and structural elucidation of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential for purity profiling. Impurity identification requires liquid chromatography-mass spectrometry (LC-MS) coupled with reference standards, such as EP-listed impurities (e.g., benzoic acid derivatives or esterified byproducts). Structural confirmation should combine Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and differential scanning calorimetry (DSC) for polymorph identification .

Q. What are the primary pharmacological targets of this compound, and how are receptor-binding assays designed?

  • Methodology : The compound is structurally related to labetalol, a dual α1- and β-adrenergic receptor antagonist. In vitro assays using isolated rat aorta (for α1-blockade) and guinea pig atria (for β-blockade) are standard. Competitive radioligand binding assays with ³H-prazosin (α1) and ³H-dihydroalprenolol (β) can quantify receptor affinity. Dose-response curves should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to determine IC₅₀ values .

Advanced Research Questions

Q. How do stereochemical variations in the 1-methyl-3-phenylpropyl moiety affect pharmacological activity?

  • Methodology : The compound exists as a racemic mixture due to chiral centers at the aminoethyl and benzamide groups. Enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) is required to isolate (R,R)- and (S,S)-isomers. Comparative studies using Langendorff perfused heart models can assess isomer-specific effects on coronary flow rate and contractility. Pharmacokinetic differences (e.g., plasma half-life) should be evaluated in vivo using Sprague-Dawley rats .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

  • Methodology : Discrepancies may arise from metabolic instability or tissue-specific uptake. Conduct metabolic stability assays using liver microsomes (human/rat) with LC-MS metabolite identification. Tissue distribution studies using radiolabeled ¹⁴C-compound and autoradiography can clarify bioavailability. Adjust experimental designs to include physiologically relevant conditions (e.g., hypoxia for cardiovascular models) .

Q. How can researchers mitigate interference from degradation products during stability studies?

  • Methodology : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions identifies major degradation pathways. Use stability-indicating HPLC methods with orthogonal detection (e.g., diode array and charged aerosol detection) to distinguish parent compound from impurities like hydrolyzed benzoic acid derivatives. Accelerated stability studies (40°C/75% RH) over 6 months provide shelf-life predictions .

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